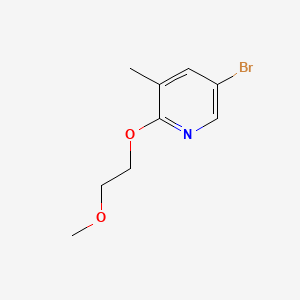
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of a compound is typically represented by its IUPAC name and InChI code. For example, the IUPAC name of 5-Bromo-2-(2-methoxyethoxy)pyrimidine is 5-bromo-2-(2-methoxyethoxy)pyrimidine and its InChI code is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Formation
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, due to its structural uniqueness, serves as an essential intermediate in the synthesis of various chemical compounds. Research has explored its functionalization, demonstrating its utility in creating diverse derivatives. For instance, selective bromination of related compounds has allowed for the regioselective introduction of various electrophiles, highlighting its potential in synthetic chemistry for creating complex molecules with specific functional groups (Gray, Konopski, & Langlois, 1994). Additionally, its efficacy in synthesizing carboxylic acid derivatives, which play a crucial role as moieties in receptor antagonists, underscores its importance in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Biological Implications and Stem Cell Research
Interestingly, compounds structurally similar to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, such as Bromodeoxyuridine (BrdU), have been instrumental in biological studies, particularly in tracing DNA replication and understanding cell turnover kinetics. For example, BrdU's impact on neural stem cells' global DNA methylation and differentiation pathways provides insights into cellular processes and potential therapeutic applications in oncology and regenerative medicine (Schneider & d’Adda di Fagagna, 2012).
Heterocyclic Chemistry and Material Science
The compound's relevance extends to heterocyclic chemistry and materials science, where it contributes to synthesizing novel heterocyclic compounds and materials with potential electronic and photodynamic therapy applications. For instance, its derivatives have been employed in creating new zinc phthalocyanines with high singlet oxygen quantum yields, pivotal for photodynamic therapy, a promising cancer treatment method (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Organic Synthesis Techniques
Furthermore, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a cornerstone in advanced organic synthesis techniques, facilitating the creation of complex organic structures through Suzuki cross-coupling reactions and other modern synthetic methodologies. These approaches enable the synthesis of a broad range of pyridine-based derivatives with varied biological activities, showcasing the compound's versatility in contributing to the development of new pharmaceuticals and organic materials (Ahmad et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGOCVKBCJPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726995 |
Source


|
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
CAS RN |
1288996-83-7 |
Source


|
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

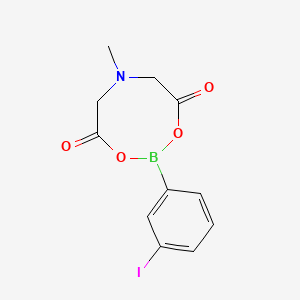
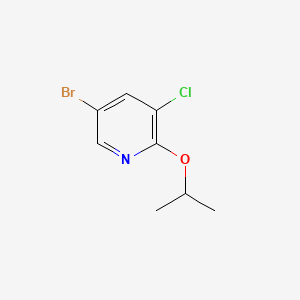
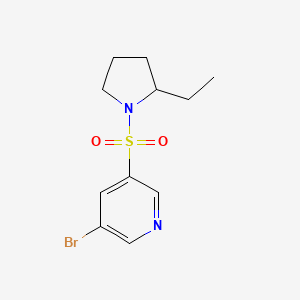
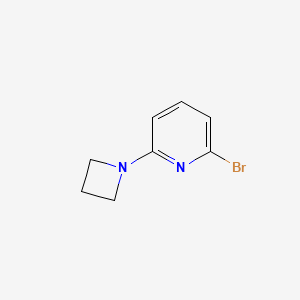
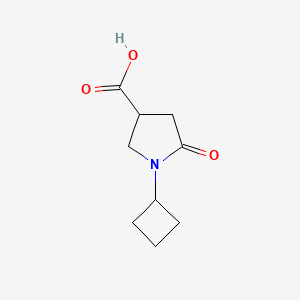
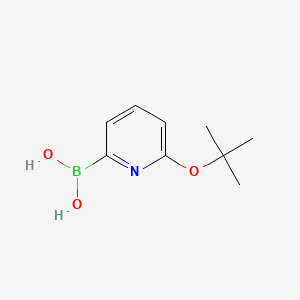
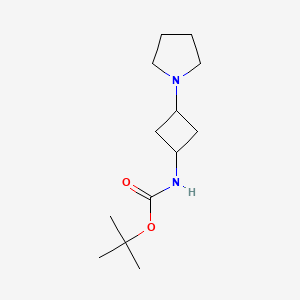
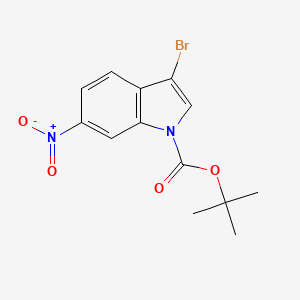

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)



![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)